molecular formula C5H9ClO3S B1364346 3-Chloro-4-methoxytetrahydrothiophene 1,1-dioxide CAS No. 52200-83-6

3-Chloro-4-methoxytetrahydrothiophene 1,1-dioxide

Cat. No.: B1364346
CAS No.: 52200-83-6
M. Wt: 184.64 g/mol
InChI Key: KZWROUAVGMYMLS-UHFFFAOYSA-N
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Description

3-Chloro-4-methoxytetrahydrothiophene 1,1-dioxide is a chemical compound with the molecular formula C5H9ClO3S It is a member of the tetrahydrothiophene family, characterized by a sulfur atom in a five-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-methoxytetrahydrothiophene 1,1-dioxide typically involves the chlorination and methoxylation of tetrahydrothiophene 1,1-dioxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-methoxytetrahydrothiophene 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfone group back to a sulfide.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracetic acid (CH3CO3H).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted tetrahydrothiophene derivatives.

Scientific Research Applications

3-Chloro-4-methoxytetrahydrothiophene 1,1-dioxide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Chloro-4-methoxytetrahydrothiophene 1,1-dioxide involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, depending on the specific target and context .

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-4-methoxypyridine
  • 5-Chloro-3-iodo-2-methoxypyridine
  • 5-Chloro-2,3-dimethoxyisonicotinaldehyde

Uniqueness

Compared to similar compounds, 3-Chloro-4-methoxytetrahydrothiophene 1,1-dioxide is unique due to its tetrahydrothiophene ring structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific applications where other compounds may not be as effective .

Properties

IUPAC Name

3-chloro-4-methoxythiolane 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO3S/c1-9-5-3-10(7,8)2-4(5)6/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZWROUAVGMYMLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CS(=O)(=O)CC1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10391855
Record name 3-Chloro-4-methoxy-1lambda~6~-thiolane-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10391855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52200-83-6
Record name 3-Chloro-4-methoxy-1lambda~6~-thiolane-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10391855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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